Reduced Lipophilicity vs. Benzyloxy Analog
The target compound exhibits a computed octanol-water partition coefficient (XLogP3) of 1.1, significantly lower than the estimated XLogP3 of approximately 2.5–3.0 for the 5-benzyloxy analog (CAS 154150-80-8, C₁₉H₁₆N₂O₃) due to the replacement of the methoxy group with a phenylmethoxy substituent [1]. The target compound's topological polar surface area (TPSA) is 73.9 Ų, and it possesses 1 hydrogen bond donor and 5 hydrogen bond acceptors, compared to an estimated TPSA of approximately 74–77 Ų for the benzyloxy analog [1]. While TPSA values are similar, the logP difference of approximately 1.4–1.9 log units translates to a roughly 25- to 80-fold difference in theoretical partition coefficient, indicating superior aqueous solubility and potentially distinct pharmacokinetic behavior [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.1; TPSA = 73.9 Ų; H-Bond Donors = 1; H-Bond Acceptors = 5; Rotatable Bonds = 3 |
| Comparator Or Baseline | 5-Benzyloxy analog (CAS 154150-80-8): Estimated XLogP3 ~2.5–3.0; TPSA ~74–77 Ų (predicted); H-Bond Donors = 1; H-Bond Acceptors = 5; Rotatable Bonds = 5 |
| Quantified Difference | ΔXLogP3 ≈ 1.4–1.9 units (target more hydrophilic); ΔRotatable Bonds = 2 fewer (target more rigid) |
| Conditions | Computed properties using XLogP3 3.0 and Cactvs 3.4.8.18 algorithms via PubChem (2024.11.20 release); comparator properties estimated by structural analogy |
Why This Matters
Lower logP favors aqueous solubility and may reduce non-specific protein binding, making the target compound preferable for applications requiring higher polarity or where excessive lipophilicity of the benzyloxy analog would hinder formulation or assay compatibility.
- [1] PubChem. (2025). Compound Summary for CID 71354141: Computed Properties. National Center for Biotechnology Information. Retrieved April 2026. View Source
